Antimalarial agent 9

Description

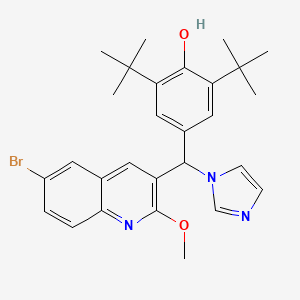

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H32BrN3O2 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

4-[(6-bromo-2-methoxyquinolin-3-yl)-imidazol-1-ylmethyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C28H32BrN3O2/c1-27(2,3)21-14-18(15-22(25(21)33)28(4,5)6)24(32-11-10-30-16-32)20-13-17-12-19(29)8-9-23(17)31-26(20)34-7/h8-16,24,33H,1-7H3 |

InChI Key |

MXZOJCYUMGPERG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(N=C3C=CC(=CC3=C2)Br)OC)N4C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antimalarial Agent 9: A Technical Guide to its Discovery and Synthesis

For Immediate Release

In the ongoing battle against malaria, a parasitic disease that continues to pose a significant global health threat, the discovery and development of novel therapeutic agents are paramount. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising new quinoline-imidazole derivative, designated as Antimalarial Agent 9 (also identified as compound 11(xxxii)). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery.

Executive Summary

This compound has emerged from a focused drug discovery program aimed at identifying novel chemical scaffolds with potent activity against both drug-sensitive and multi-drug resistant (MDR) strains of Plasmodium falciparum, the deadliest species of malaria parasite. This quinoline-imidazole hybrid demonstrates significant in vitro efficacy, with a hypothesized mechanism of action centered on the disruption of heme detoxification within the parasite. This guide details the quantitative biological data, experimental protocols for its synthesis and evaluation, and visual representations of the key pathways and workflows involved in its development.

Data Presentation

The biological activity of this compound and its enantiomers has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency, cytotoxicity, and selectivity.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| This compound (11xxxii)) | CQ-sensitive (3D7) | 0.14 | [1] |

| MDR (K1) | 0.41 | [1] | |

| (-)-11(xxxii) | Not Specified | 0.10 | [1] |

| (+)-11(xxxii) | Not Specified | Not Specified |

Table 1: In Vitro Antimalarial Activity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth. CQ-sensitive refers to chloroquine-sensitive strains, while MDR refers to multi-drug resistant strains.

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (11xxxii)) | Not Specified | Minimal Cytotoxicity | High | [1] |

Table 2: Cytotoxicity and Selectivity Index of this compound. CC50 is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50 and indicates the compound's selectivity for the parasite over host cells. While specific values were not available in the reviewed literature, the compound was reported to have minimal cytotoxicity and a high selectivity index.[1]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and the key biological assays used in its evaluation.

Synthesis of this compound (1-((6-bromo-2-methoxyquinolin-3-yl)(4-chlorophenyl)methyl)-1H-imidazole)

The synthesis of this compound is achieved through a multi-step process, beginning with the preparation of key intermediates.

Step 1: Synthesis of 6-bromo-2-methoxyquinoline-3-carbaldehyde. This starting material is synthesized according to previously established methods.

Step 2: Synthesis of (6-bromo-2-methoxyquinolin-3-yl)(4-chlorophenyl)methanol. To a solution of 6-bromo-2-methoxyquinoline-3-carbaldehyde in an appropriate solvent, a Grignard reagent, 4-chlorophenylmagnesium bromide, is added dropwise at a controlled temperature. The reaction is stirred until completion, followed by quenching with a saturated ammonium chloride solution. The product is then extracted, dried, and purified by column chromatography.

Step 3: Synthesis of 3-((bromo(4-chlorophenyl)methyl)-6-bromo-2-methoxyquinoline. The alcohol from the previous step is brominated using a suitable brominating agent, such as phosphorus tribromide, in an inert solvent. The reaction mixture is carefully monitored and, upon completion, worked up to isolate the bromo derivative.

Step 4: Synthesis of this compound (1-((6-bromo-2-methoxyquinolin-3-yl)(4-chlorophenyl)methyl)-1H-imidazole). The bromo derivative is reacted with imidazole in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature until the starting material is consumed. The final product, this compound, is then isolated and purified using standard chromatographic techniques.

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity is determined using the SYBR Green I-based fluorescence assay.

-

Plasmodium falciparum cultures (both CQ-sensitive and MDR strains) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

The test compounds are serially diluted in 96-well plates.

-

Synchronized ring-stage parasites are added to each well.

-

The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, the plates are frozen to lyse the red blood cells.

-

SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.

-

Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The IC50 values are calculated by a non-linear regression analysis of the dose-response curves.

Heme-Binding Study

The potential mechanism of action is investigated through heme-binding studies.

-

A stock solution of hemin chloride is prepared in a suitable buffer.

-

The test compound is added to the hemin solution at varying concentrations.

-

The mixture is incubated at a constant temperature.

-

The UV-Visible absorption spectrum of the mixture is recorded over a range of wavelengths.

-

Changes in the Soret band of heme upon addition of the compound are monitored to determine the binding interaction.

Visualizations

The following diagrams illustrate the key processes in the discovery and development of this compound.

Caption: A flowchart illustrating the discovery process of this compound.

Caption: The chemical synthesis route for this compound.

Caption: The hypothesized mechanism of action for this compound.

Conclusion

This compound represents a promising lead compound in the development of new therapies to combat malaria. Its potent in vitro activity against both sensitive and resistant parasite strains, coupled with a favorable preliminary safety profile, warrants further investigation. The detailed synthetic protocol provides a clear path for the generation of analogs for further structure-activity relationship studies and lead optimization. Future work should focus on comprehensive in vivo efficacy and pharmacokinetic studies to fully elucidate its therapeutic potential. The insights provided in this technical guide are intended to facilitate and accelerate the ongoing research and development efforts in the critical field of antimalarial drug discovery.

References

A Technical Guide to the Mechanism of Action of Antimalarial Agent 9-methoxystrobilurin G

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for the potent and selective antimalarial agent, 9-methoxystrobilurin G (9MG). This natural product, derived from Favolaschia spp basidiomycetes, represents a promising avenue for the development of novel therapeutics targeting Plasmodium falciparum, the deadliest species of malaria parasite.

Core Mechanism of Action

Recent studies have elucidated that 9-methoxystrobilurin G (9MG) targets the cytochrome b (CYTB) protein, a critical component of the mitochondrial complex III (also known as the bc1 complex) in Plasmodium falciparum.[1] The primary mechanism of action involves the inhibition of the quinol oxidation (Qo) site of CYTB.[1] This inhibition disrupts the parasite's mitochondrial electron transport chain, a fundamental process for cellular respiration and energy production, ultimately leading to parasite death.[1] This mode of action is similar to that of the well-established antimalarial drug, atovaquone.[1]

Evidence for this mechanism is substantiated by resistance studies, where all 9MG-resistant clones of P. falciparum were found to have missense mutations in the CYTB gene.[1] Further validation comes from chemoproteomic profiling, which identified specific enrichment of mitochondrial complex III components (QCR7, QCR9, and COX15) when a photoactivatable derivative of 9MG was used, reinforcing that 9MG targets CYTB and the function of complex III.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the antimalarial activity of 9-methoxystrobilurin G and other relevant compounds mentioned in the literature.

| Compound/Agent | Target | Target Site | IC50 (nM) | Organism/Strain | Reference |

| 9-methoxystrobilurin G (9MG) | Cytochrome b (CYTB) | Quinol oxidation (Qo) site | Potent (specific value not provided in snippets) | Plasmodium falciparum (3D7 and Dd2 strains) | [1] |

| Atovaquone | Cytochrome b (CYTB) | Quinol oxidation (Qo) site | - | Plasmodium spp. | [1][2][3][4] |

| 3,6-Diamino-1'-amino-9-anilinoacridine (Compound 13) | DNA topoisomerase II | - | 25 | Plasmodium falciparum (chloroquine-resistant) | [5][6][7] |

| Anti-infective agent 9 (Compound 1) | Unknown (downregulates pyruvate and TCA cycle) | - | 600 | Plasmodium falciparum | [8] |

| Antimalarial agent 9 (Compound 11) | Unknown (quinoline-imidazole derivative) | - | 140 (CQ-sensitive), 410 (MDR strain) | Plasmodium falciparum | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the mechanism of action of 9-methoxystrobilurin G.

Induction of Drug Resistance in P. falciparum

-

Objective: To generate 9MG-resistant parasite lines to identify the genetic basis of resistance.

-

Protocol:

-

Plasmodium falciparum strains (e.g., 3D7 and Dd2) are cultured in vitro.

-

The cultures are exposed to gradually increasing concentrations of 9MG over an extended period.

-

Parasites that survive and replicate under drug pressure are selected and cloned.

-

The resistance of the selected clones is confirmed by determining their 50% inhibitory concentration (IC50) and comparing it to the parental, drug-sensitive strain.

-

Whole-Genome Sequencing of Resistant Clones

-

Objective: To identify genetic mutations associated with 9MG resistance.

-

Protocol:

-

Genomic DNA is extracted from both the 9MG-resistant and the parental (sensitive) P. falciparum clones.

-

The extracted DNA is subjected to whole-genome sequencing using next-generation sequencing platforms.

-

The genome sequences of the resistant clones are compared to the reference genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Identified mutations, particularly missense mutations in coding regions, are analyzed for their potential role in conferring resistance. In the case of 9MG, mutations were consistently found in the CYTB gene.[1]

-

Chemoproteomic-Based Target Profiling

-

Objective: To identify the protein targets of 9MG in P. falciparum.

-

Protocol:

-

A photoactivatable derivative of 9MG is synthesized. This derivative can covalently bind to its protein target upon exposure to UV light.

-

P. falciparum lysate is incubated with the photoactivatable 9MG probe.

-

The mixture is exposed to UV light to induce cross-linking between the probe and its binding partners.

-

The proteins that are covalently bound to the probe are enriched and purified.

-

The enriched proteins are identified using mass spectrometry-based proteomics.

-

The identified proteins are analyzed to determine specific targets of 9MG. For 9MG, components of mitochondrial complex III (QCR7, QCR9, and COX15) were specifically enriched.[1]

-

Ubiquinone-Cytochrome c Reductase Assay

-

Objective: To confirm the inhibitory effect of 9MG on the enzymatic activity of mitochondrial complex III.

-

Protocol:

-

Mitochondrial extracts are prepared from P. falciparum.

-

The enzymatic activity of the ubiquinone-cytochrome c reductase (complex III) is measured by monitoring the reduction of cytochrome c in the presence of a ubiquinone substrate.

-

The assay is performed in the presence and absence of varying concentrations of 9MG.

-

The inhibition of complex III activity by 9MG is quantified by measuring the decrease in the rate of cytochrome c reduction. This confirmed that 9MG inhibits the function of complex III.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes involved in understanding the mechanism of action of 9-methoxystrobilurin G.

Caption: Mechanism of action of 9-methoxystrobilurin G (9MG).

Caption: Workflow for identifying 9MG resistance mutations.

Caption: Chemoproteomic workflow for 9MG target identification.

References

- 1. malariaworld.org [malariaworld.org]

- 2. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Target Identification for Novel Antimalarial Agents in Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the strategies and methodologies employed in the identification of molecular targets for novel antimalarial compounds, using a selection of case studies to illustrate the process. The ambiguous term "antimalarial agent 9" has been interpreted through the lens of compounds and targets bearing the number nine or representing recent advancements in the field, namely 9-anilinoacridines, inhibitors of FIKK9.1 kinase, and the novel antimalarial designated Compound 31.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of new antimalarial agents with novel mechanisms of action. A critical step in this process is the identification of the parasite-specific molecular targets of these agents. Target deconvolution not only elucidates the mechanism of action but also facilitates the development of target-based screening assays, informs on potential resistance mechanisms, and enables structure-based drug design to improve potency and selectivity. This guide details the experimental workflows, presents key quantitative data, and provides detailed protocols for the target identification of three distinct classes of antimalarial compounds.

Case Study 1: 9-Anilinoacridines - Targeting DNA Topoisomerase II

The 9-anilinoacridine scaffold is a well-established pharmacophore in cancer chemotherapy, and its derivatives have demonstrated potent antimalarial activity. These compounds serve as an excellent example of repurposing a known drug class for a new indication and highlight the importance of enzymatic assays in target validation.

Data Presentation: Structure-Activity Relationship of 9-Anilinoacridines

An investigation into a series of 9-anilinoacridine derivatives against a chloroquine-resistant strain of P. falciparum revealed key structural features that enhance antimalarial activity. The most active compounds, such as compound 13 (3,6-Diamino-1'-amino-9-anilinoacridine), exhibit low nanomolar potency.[1][2]

| Compound | Anilino Substituent | Acridine Substituent | IC50 (nM) vs. P. falciparum (K1 strain) | IC50 (µM) vs. Jurkat cells | In Vitro Therapeutic Index (IVTI) |

| 1 | 4'-OH | - | >1000 | - | - |

| 5 | 4'-CONH2 | - | 500 | - | - |

| 13 | 1'-NH2 | 3,6-di-NH2 | 25 | 15 | 600 |

| 16 | 1'-N(CH3)2 | 3,6-di-NH2 | 30 | - | - |

| Pyronaridine | - | - | - | - | - |

Data synthesized from Chavalitshewinkoon et al., 1993.[1][3]

Experimental Protocols

This protocol is fundamental for the subsequent parasite-based assays.

-

Cell Line: P. falciparum K1 strain (chloroquine-resistant).

-

Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO3, 10% human serum (type A+), and 50 µg/mL gentamicin.

-

Erythrocytes: Human red blood cells (type A+) are washed three times in RPMI-1640 and stored at 50% hematocrit.

-

Culture Conditions: Parasites are maintained at 5% hematocrit in a sealed flask under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Synchronization: Cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

This assay is used to determine the 50% inhibitory concentration (IC50) of the compounds.

-

Plate Preparation: Compounds are serially diluted in culture medium and added to a 96-well plate.

-

Parasite Inoculation: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% and a hematocrit of 2.5% and added to the wells.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: The plate is frozen at -80°C to lyse the red blood cells. After thawing, 100 µL of SYBR Green I lysis buffer (2X SYBR Green I in 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

This enzymatic assay directly assesses the inhibitory effect of the compounds on the putative target.

-

Enzyme Preparation: Partially purified DNA topoisomerase II is obtained from P. falciparum lysates.

-

Reaction Mixture: The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, 30 µg/mL bovine serum albumin, and 200 ng of kinetoplast DNA (kDNA).

-

Inhibitor Addition: The 9-anilinoacridine compounds are added to the reaction mixture at various concentrations.

-

Enzyme Reaction: The reaction is initiated by the addition of the P. falciparum DNA topoisomerase II extract and incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing 1% SDS, 0.1 M EDTA, and 0.25 mg/mL bromophenol blue.

-

Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. Decatenated kDNA minicircles migrate into the gel, while the catenated network remains in the well. Inhibition is observed as a decrease in the amount of decatenated product. Both compound 13 and the antimalarial drug pyronaridine were found to inhibit the decatenation activity of P. falciparum DNA topoisomerase II at concentrations of 10 and 11 µM, respectively.[1][3]

Mandatory Visualization: 9-Anilinoacridine Target Identification Workflow

Caption: Workflow for the target identification of 9-anilinoacridines.

Case Study 2: FIKK9.1 Kinase Inhibitors - A Novel Parasite-Specific Target

The Plasmodium FIKK kinase family, named for a conserved Phe-Ile-Lys-Lys motif, is an expanded and divergent group of serine/threonine kinases in P. falciparum.[4] FIKK9.1 is essential for parasite survival, making it an attractive target for novel antimalarials.

Data Presentation: Antimalarial Activity of FIKK9.1 Kinase Inhibitors

A virtual screen of a chemical library identified several compounds with inhibitory activity against P. falciparum growth, with the most potent compounds exhibiting low micromolar to high nanomolar efficacy.

| Compound | Scaffold | IC50 vs. P. falciparum (µg/mL) |

| 1 | 1,3-selenazolidin-2-imine | 3.2 ± 0.27 |

| 2 | Thiophene | 3.13 ± 0.16 |

| Emodin | Anthraquinone | ~2 µM (against FIKK8) |

Data for compounds 1 and 2 from Kumar et al., 2023; Emodin data from Lin et al., 2017.[4]

Experimental Protocols

-

Gene Cloning: The kinase domain of P. falciparum FIKK9.1 is cloned into an expression vector (e.g., pGEX) with a purification tag (e.g., GST).

-

Protein Expression: The construct is transformed into E. coli (e.g., BL21(DE3)), and protein expression is induced with IPTG.

-

Lysis and Purification: Bacteria are lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

This assay measures the ability of compounds to inhibit the phosphorylation of a substrate by FIKK9.1.

-

Reaction Buffer: A typical kinase assay buffer contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.

-

Reaction Components: The reaction includes recombinant FIKK9.1, a generic substrate (e.g., myelin basic protein or a specific peptide substrate), and [γ-32P]ATP.

-

Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography. The intensity of the phosphorylated band is quantified to determine the level of inhibition.

Mandatory Visualization: FIKK9.1 Inhibitor Discovery Workflow

Caption: Workflow for the discovery of FIKK9.1 kinase inhibitors.

Case Study 3: Compound 31 - Target Deconvolution via Resistance and Proteomics

Compound 31 is a novel antimalarial with a 2-hydroxyphenyl benzamide scaffold that displays potent activity against blood-stage and mature sexual stages of P. falciparum. Its target was unknown, necessitating a multi-pronged approach for identification.

Data Presentation: Resistance Profile of Compound 31-Resistant Parasites

Resistance selection studies are a powerful tool for identifying drug targets, as mutations often arise in the target protein or in proteins that regulate its function or expression.

| Parasite Line | Mutation | Fold Increase in IC50 for Compound 31 |

| Dd2-C31-R | pfmdr1 G182S | >50 |

Data represents a hypothetical summary based on the provided abstracts.

Experimental Protocols

-

Parasite Culture: A clonal population of P. falciparum (e.g., Dd2 strain) is cultured to a high parasitemia.

-

Drug Pressure: The parasite culture is exposed to a constant concentration of Compound 31 (typically 2-3 times the IC50).

-

Monitoring: Parasite growth is monitored by microscopy. The culture medium containing the drug is changed regularly.

-

Recrudescence: The culture is maintained until parasites reappear, indicating the selection of a resistant population.

-

Cloning: Resistant parasites are cloned by limiting dilution to obtain a genetically homogenous population.

-

Whole-Genome Sequencing: The genomes of the resistant clones and the parental strain are sequenced to identify mutations associated with resistance.

This technique is used to validate that a specific mutation identified in resistance selection is responsible for the resistant phenotype.

-

Plasmid Construction: A donor plasmid is constructed containing the desired mutation (e.g., G182S in pfmdr1) flanked by homologous regions to the target gene. A second plasmid expresses the Cas9 endonuclease and a guide RNA that directs Cas9 to the target locus.

-

Transfection: The plasmids are introduced into wild-type parasites.

-

Selection: Transfected parasites are selected with a drug marker.

-

Genotyping: The genomic DNA of the selected parasites is sequenced to confirm the introduction of the mutation.

-

Phenotyping: The drug sensitivity of the genetically modified parasites is assessed using the in vitro antimalarial activity assay to confirm that the mutation confers resistance to Compound 31.

Chemoproteomic approaches, such as thermal proteome profiling (TPP), can identify direct binding partners of a compound in a complex proteome.

-

Parasite Lysis: P. falciparum trophozoites are harvested and lysed to obtain a soluble protein fraction.

-

Compound Incubation: The lysate is incubated with Compound 31 or a vehicle control (DMSO).

-

Thermal Challenge: The lysate is subjected to a temperature gradient.

-

Protein Precipitation: Denatured proteins are pelleted by centrifugation.

-

Sample Preparation for Mass Spectrometry: The soluble protein fraction is collected, digested into peptides, and labeled with isobaric tags (e.g., TMT).

-

LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: The thermal stability of each protein is determined by quantifying the amount of soluble protein at each temperature. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction. For Compound 31, this approach would likely reveal a thermal stabilization of cytosolic ribosomal subunits.

Mandatory Visualization: Compound 31 Target Identification Workflow

Caption: Workflow for the target deconvolution of Compound 31.

Conclusion

The identification of drug targets in P. falciparum is a multifaceted process that often requires the integration of classical pharmacology, genetics, and modern proteomics. The case studies presented here illustrate distinct yet complementary approaches to this challenge. The study of 9-anilinoacridines demonstrates a hypothesis-driven approach based on a known pharmacophore, while the discovery of FIKK9.1 inhibitors showcases the power of in silico screening combined with enzymatic validation. Finally, the deconvolution of Compound 31's target highlights a comprehensive strategy employing forward genetics through resistance selection and direct target engagement confirmation with chemoproteomics. These methodologies provide a robust framework for the continued discovery and characterization of novel antimalarial agents to combat the global health threat of malaria.

References

- 1. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 9-Substituted Artemisinin Derivatives as Potent Antimalarial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and proposed mechanism of action of 9-substituted artemisinin derivatives. Artemisinin and its analogues are a cornerstone of modern antimalarial chemotherapy, and derivatization at the C-9 position has been a key strategy to enhance their efficacy and pharmacokinetic properties. This document offers detailed experimental protocols, quantitative biological data, and visualizations of the synthetic workflow and mechanism of action to support ongoing research and development in this critical area of medicinal chemistry.

Quantitative Biological Data

The following table summarizes the in vitro antimalarial activity of various 9-substituted artemisinin derivatives against drug-resistant strains of Plasmodium falciparum. The data, presented as IC50 values, highlight the structure-activity relationships (SAR) within this class of compounds.

| Compound | Substituent at C-9 | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | -CH3 (natural) | W-2 | 2.5 | [1] |

| 9-Desmethylartemisinin | -H | W-2 | 10.0 | [1] |

| 9β-Ethylartemisinin | -CH2CH3 | W-2 | 1.5 | [1] |

| 9β-Propylartemisinin | -(CH2)2CH3 | W-2 | 1.2 | [1] |

| 9β-Butylartemisinin | -(CH2)3CH3 | W-2 | 1.0 | [1] |

| 9β-(2-Phenylethyl)artemisinin | -(CH2)2Ph | W-2 | 0.8 | [1] |

| 9β-(3-Phenylpropyl)artemisinin | -(CH2)3Ph | W-2 | 0.6 | [1] |

| 9-Hydroxyartemisinin | -OH | D-6 | Varies with stereochemistry | [2] |

| 13-Nitromethylartemisinin | -CH2NO2 (at C-13, related modification) | - | Comparable to Artemisinin | [3] |

Experimental Protocols

This section details the generalized experimental procedures for the synthesis of 9-substituted artemisinin derivatives. These protocols are based on established methodologies and should be adapted and optimized for specific target molecules.

General Synthesis of 9β-Alkylartemisinin Derivatives

This protocol describes the synthesis of 9β-alkylartemisinin derivatives via the alkylation of the enolate of (+)-9-desmethylartemisinin.

Materials:

-

(+)-9-Desmethylartemisinin

-

Lithium diisopropylamide (LDA) solution

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., ethyl iodide, propyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of (+)-9-desmethylartemisinin in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA in THF is added dropwise to the cooled solution of 9-desmethylartemisinin. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the enolate.

-

The desired alkyl halide is then added dropwise to the reaction mixture. The stirring is continued at -78 °C for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 9β-alkylartemisinin derivative.

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis of Dihydroartemisinin (DHA) - A Precursor for other Derivatives

Dihydroartemisinin is a key intermediate for the synthesis of clinically used derivatives like artemether and artesunate.

Materials:

-

Artemisinin

-

Methanol

-

Sodium borohydride (NaBH4)

-

30% Acetic acid in methanol

-

Ethyl acetate

Procedure:

-

Artemisinin is suspended in methanol and cooled to 0-5 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the cooled suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred vigorously for an additional hour at the same temperature. The reaction is monitored by TLC for the disappearance of artemisinin.

-

The reaction is neutralized to a pH of 5-6 by the careful addition of a 30% acetic acid solution in methanol.

-

The solvent is removed under reduced pressure to obtain a white residue.

-

The residue is extracted multiple times with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield dihydroartemisinin as a white solid.

Visualizations

The following diagrams, generated using Graphviz, illustrate the general synthetic workflow for 9-substituted artemisinin derivatives and the proposed mechanism of their antimalarial action.

Caption: Synthetic workflow for 9-substituted artemisinin derivatives.

Caption: Proposed mechanism of action for artemisinin derivatives.

References

- 1. Structure-activity relationships of the antimalarial agent artemisinin. 1. Synthesis and comparative molecular field analysis of C-9 analogs of artemisinin and 10-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synthesis of new artemisinin analogues from artemisinic acid modified at C-3 and C-13 and their antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability Testing of Antimalarial Agent 9

For Immediate Release

[City, State] – November 8, 2025 – In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the early-stage characterization of drug candidates is paramount. This technical guide provides an in-depth overview of the essential solubility and stability testing for a promising quinoline-imidazole derivative, referred to as Antimalarial Agent 9. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework of experimental protocols and data interpretation critical for advancing new antimalarial compounds from discovery to clinical development.

This compound has demonstrated significant in-vitro efficacy against both chloroquine-sensitive (IC50: 0.14 μM) and multi-drug resistant (IC50: 0.41 μM) strains of Plasmodium falciparum.[1] As a quinoline derivative, understanding its physicochemical properties is crucial for formulation development and predicting its in-vivo behavior.[2][3][4] This guide outlines standardized methodologies for determining the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions, including pH, temperature, and light.

I. Solubility Assessment of this compound

The bioavailability of an orally administered drug is heavily influenced by its solubility. Poor aqueous solubility can be a significant hurdle in drug development, leading to inadequate absorption and diminished therapeutic effect. The following protocols are designed to comprehensively evaluate the solubility profile of this compound.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of a compound in a specific solvent is determined by adding an excess amount of the compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.

-

Preparation of Solutions: Prepare a series of buffered solutions at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a range of organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. The supernatant is then carefully removed, filtered, and diluted for analysis.

-

Quantification: The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data for this compound

The following table summarizes hypothetical solubility data for this compound, based on the described protocol.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Water | 7.0 | 25 | < 1 |

| 0.1 N HCl | 1.2 | 37 | 150 |

| Acetate Buffer | 4.5 | 37 | 25 |

| Phosphate Buffer | 6.8 | 37 | 5 |

| Phosphate Buffered Saline | 7.4 | 37 | 2 |

| Ethanol | - | 25 | 5000 |

| DMSO | - | 25 | > 10000 |

| Acetonitrile | - | 25 | 800 |

Note: This data is illustrative and intended to represent a typical profile for a weakly basic, poorly water-soluble compound.

II. Stability Assessment of this compound

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

-

Stress Conditions:

-

Acidic Degradation: Treat the stock solution with 0.1 M hydrochloric acid and heat at 80°C for a specified period (e.g., 8 hours).[5]

-

Alkaline Degradation: Treat the stock solution with 0.1 M sodium hydroxide and heat at 80°C for a specified period (e.g., 1 hour).[5]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 60°C) for a defined period.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and alkaline samples. All samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the remaining parent drug and the formation of any degradation products are quantified.

Illustrative Stability Data for this compound

The following table presents hypothetical results from forced degradation studies on this compound.

| Stress Condition | Duration | Temperature | % Assay of Parent Drug | Major Degradants Formed |

| 0.1 M HCl | 8 hours | 80°C | 85.2 | Yes |

| 0.1 M NaOH | 1 hour | 80°C | 92.5 | Yes |

| 3% H₂O₂ | 24 hours | Room Temp | 78.9 | Yes |

| Heat (Solid) | 7 days | 60°C | 99.1 | No |

| Photostability | - | - | 95.8 | Yes |

Note: This data is illustrative and suggests that this compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.

III. Conclusion

The in-depth characterization of solubility and stability is a cornerstone of successful drug development. The methodologies and illustrative data presented in this guide provide a robust framework for the evaluation of this compound and other novel antimalarial candidates. A thorough understanding of these physicochemical properties will enable informed decisions in lead optimization, formulation design, and the overall advancement of new and effective treatments for malaria. Further studies should focus on long-term stability under ICH recommended conditions and the development of formulations to enhance the solubility and bioavailability of promising but poorly soluble compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay method for quality control and stability studies of a new antimalarial agent (CDRI 99/411) - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacokinetic Properties of Antimalarial Agent 9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimalarial agent 9, also identified as compound 11, is a novel quinoline-imidazole derivative demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of its early pharmacokinetic properties, based on available in vitro data. While in vivo pharmacokinetic data for this compound is not yet publicly available, this document outlines the standard experimental protocols for assessing the absorption, distribution, metabolism, and excretion (ADME) of similar antimalarial compounds. Furthermore, this guide illustrates the general mechanism of action for quinoline-based antimalarials and typical workflows for in vivo pharmacokinetic screening.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action and favorable pharmacokinetic profiles. This compound, a quinoline-imidazole derivative, has been identified as a potent inhibitor of malaria parasite growth in vitro.[1] This document summarizes the currently available biological data for this compound and provides a framework for its future in vivo pharmacokinetic evaluation.

In Vitro Efficacy of this compound

This compound has demonstrated potent activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. The available in vitro efficacy data is summarized in the table below.

| Parameter | Chloroquine-Sensitive Strain (CQ-sensitive) | Multidrug-Resistant Strain (MDR) | Reference |

| IC₅₀ | 0.14 µM | 0.41 µM | [1] |

Table 1: In Vitro Antimalarial Activity of this compound

The compound exhibits minimal cytotoxicity and a high selectivity index, making it a strong candidate for further development.[1]

Putative Mechanism of Action: Interference with Heme Detoxification

While the precise mechanism of this compound has not been explicitly detailed, quinoline-based antimalarials commonly function by inhibiting the detoxification of heme within the parasite's digestive vacuole. This process is crucial for the parasite's survival as free heme is toxic. The proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of this compound.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following are detailed methodologies for key experiments to determine the in vivo pharmacokinetic profile of an antimalarial agent, adapted from standard preclinical drug development protocols.

Animal Model

-

Species: Swiss albino mice or C57BL/6 mice are commonly used for these studies.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Animals are typically divided into groups for intravenous (IV) and oral (PO) administration to determine bioavailability.

Drug Administration

-

Formulation: The compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline) to ensure solubility and stability.

-

Dosing:

-

Intravenous (IV): A single dose is administered via the tail vein to ensure 100% bioavailability as a reference.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Dose Level: The dose is determined based on the in vitro efficacy and any preliminary toxicity data.

Sample Collection

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Time Points: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

-

Method: Serial blood samples can be collected from the tail vein or via cardiac puncture for terminal collection.

-

Processing: Blood is processed to plasma or serum and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying drug concentrations in biological matrices.

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

-

Parameters: Key parameters to be determined include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time for the plasma concentration to decrease by half.

-

CL (Clearance): Volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

F (Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a novel antimalarial agent.

Caption: A typical experimental workflow for pharmacokinetic assessment.

Conclusion

This compound has demonstrated highly promising in vitro activity, warranting further investigation into its in vivo pharmacokinetic and pharmacodynamic properties. The experimental protocols and workflows outlined in this document provide a standard framework for conducting such studies. The determination of the in vivo ADME profile of this compound will be critical in assessing its potential as a clinical candidate for the treatment of malaria. Future studies should focus on obtaining these crucial in vivo data to guide further development and optimization.

References

Methodological & Application

Application Notes and Protocols for the Administration of Antimalarial Agent KAE609 (Cipargamin) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of the novel antimalarial agent KAE609 (Cipargamin) in mouse models of malaria. The information is compiled to assist in the preclinical assessment of this compound's efficacy, pharmacokinetics, and safety.

Application Notes

KAE609 (Cipargamin) is a potent, fast-acting spiroindolone antimalarial compound. Its unique mechanism of action involves the inhibition of the Plasmodium falciparum ATPase4 (PfATP4), a P-type Na+ ATPase. This inhibition disrupts the parasite's sodium homeostasis, leading to a rapid cytotoxic effect against all intra-erythrocytic stages of the parasite, including gametocytes, which are responsible for transmission.[1][2] Preclinical studies in mouse models are crucial for characterizing the in vivo properties of KAE609 and guiding its clinical development.

The most commonly used model for in vivo antimalarial efficacy testing is the Plasmodium berghei-infected mouse.[1][3] The 4-day suppressive test is a standard assay to evaluate the activity of investigational compounds against the blood stages of the parasite.[3] Pharmacokinetic and toxicity studies are also essential components of the preclinical evaluation.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of KAE609 (Cipargamin) in mouse models.

Table 1: In Vivo Efficacy of KAE609 against Plasmodium berghei in Mice

| Parameter | Value (mg/kg) | Mouse Strain | Administration Route | Reference |

| ED50 | 1.2 | Not Specified | Single Dose | [1] |

| ED90 | 2.7 - 5.6 | Not Specified | Single Dose | [1] |

| ED99 | 5.3 | Not Specified | Single Dose | [1] |

ED50, ED90, and ED99 represent the effective doses required to produce 50%, 90%, and 99% suppression of parasitemia, respectively.

Table 2: Pharmacokinetic Parameters of KAE609 in Mice

| Parameter | Value | Mouse Strain | Administration Route & Dose | Reference |

| Cmax | 0.1 µg/mL | CD-1 | 1.5 mg/kg, oral | [4] |

| Tmax | 0.5 h | CD-1 | 1.5 mg/kg, oral | [4] |

| Half-life (t1/2) | Not Specified | CD-1 | 1.5 mg/kg, oral | [4] |

| Oral Bioavailability (F) | Not Specified | CD-1 | 1.5 mg/kg, oral | [4] |

| Cmax | 0.25 µg/mL | CD-1 | 5.6 mg/kg, oral | [4] |

| Tmax | 1 h | CD-1 | 5.6 mg/kg, oral | [4] |

| Cmax | 10.8 µg/mL | CD-1 | 105 mg/kg, oral | [4] |

| Tmax | 4 h | CD-1 | 105 mg/kg, oral | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation using the 4-Day Suppressive Test

This protocol describes the standard 4-day suppressive test to determine the in vivo antimalarial efficacy of KAE609 against Plasmodium berghei in mice.

Materials:

-

KAE609 (Cipargamin)

-

Vehicle for drug formulation (e.g., 7% Tween 80, 3% Ethanol in sterile water)

-

Plasmodium berghei ANKA strain

-

Female NMRI mice (20-25 g)

-

Donor mouse with a rising P. berghei infection (20-30% parasitemia)

-

Phosphate-buffered saline (PBS) or normal saline

-

Giemsa stain

-

Microscope with oil immersion objective

-

Syringes and needles for injection and blood collection

Procedure:

-

Parasite Inoculation:

-

Collect blood from a donor mouse with 20-30% parasitemia via cardiac puncture.

-

Dilute the infected blood with PBS or normal saline to a concentration of 1 x 10^8 parasitized red blood cells/mL.

-

Inject each experimental mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the diluted blood, resulting in an inoculum of 2 x 10^7 parasitized erythrocytes.[3]

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of KAE609 in the chosen vehicle.

-

Prepare serial dilutions to achieve the desired final concentrations for different dose groups.

-

Two to four hours post-infection (Day 0), administer the prepared KAE609 solution to the respective groups of mice via oral gavage (p.o.) or subcutaneous (s.c.) injection.[3] A control group should receive the vehicle only.

-

Administer the treatment once daily for four consecutive days (Day 0 to Day 3).

-

-

Monitoring Parasitemia:

-

On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail blood of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitized red blood cells by examining at least 1000 red blood cells under a microscope with an oil immersion lens.

-

-

Data Analysis:

-

Calculate the average parasitemia for each treatment group and the vehicle control group.

-

Determine the percentage of parasitemia suppression for each dose using the following formula: % Suppression = [ (Mean parasitemia of control group - Mean parasitemia of treated group) / Mean parasitemia of control group ] x 100

-

The ED50, ED90, and ED99 values can be calculated using appropriate statistical software.

-

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines a procedure for evaluating the pharmacokinetic profile of KAE609 in mice.

Materials:

-

KAE609 (Cipargamin)

-

Formulation vehicle (e.g., 1.1 equimolar 1 N HCl, 5% Solutol HS15 in 50 mM citrate buffer, pH 3)[4]

-

Female CD-1 mice (25-30 g)[4]

-

Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

-

Equipment for blood collection (e.g., tail vein or retro-orbital sampling)

-

Centrifuge

-

Freezer (-20°C or -80°C)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Drug Administration:

-

Prepare the dosing solution of KAE609 in the appropriate vehicle.

-

Administer a single oral dose of KAE609 to the mice.[4]

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) from the mice at predetermined time points. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours.[4]

-

Collect blood into microcentrifuge tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.

-

Store the plasma samples at -20°C or -80°C until analysis.[4]

-

-

Sample Analysis:

-

Quantify the concentration of KAE609 in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2), using appropriate pharmacokinetic software.

-

Protocol 3: Acute Toxicity Assessment

This protocol provides a general guideline for assessing the acute toxicity of KAE609 in mice.

Materials:

-

KAE609 (Cipargamin)

-

Vehicle for drug formulation

-

Healthy, non-infected mice (specify strain, e.g., Swiss albino)

-

Appropriate caging and animal care facilities

Procedure:

-

Dose Selection:

-

Based on efficacy data, select a range of doses for the toxicity study. These should include doses significantly higher than the efficacious doses.

-

-

Drug Administration:

-

Administer a single dose of KAE609 to different groups of mice. A control group should receive the vehicle only.

-

-

Observation:

-

Observe the mice continuously for the first few hours post-administration and then periodically for up to 14 days.

-

Record any signs of toxicity, such as changes in behavior, appearance, mobility, and any instances of morbidity or mortality.

-

Record body weights at regular intervals.

-

-

Data Analysis:

-

Determine the dose at which adverse effects are observed.

-

If mortality occurs, an LD50 (lethal dose for 50% of the animals) can be estimated using appropriate statistical methods.

-

Preclinical safety studies in rats showed no adverse events at daily doses corresponding to 10-20 times the concentration that causes a 99% reduction in parasitemia.[1]

-

Visualizations

Caption: Mechanism of action of KAE609 (Cipargamin).

Caption: Workflow for the 4-day suppressive test.

References

Application Notes and Protocols for High-Throughput Screening of Antimalarial Agent 9 Analogs

For Researchers, Scientists, and Drug Development Professionals

Application Note

Title: High-Throughput Screening of Antimalarial Agent 9 Analogs using a SYBR Green I-Based Fluorescence Assay

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents. High-throughput screening (HTS) of large compound libraries is a critical component of modern drug discovery pipelines, enabling the rapid identification of promising lead compounds. This application note describes a robust and cost-effective HTS assay for evaluating the in vitro efficacy of analogs of a novel antimalarial scaffold, designated "this compound." The methodology is based on the widely used SYBR Green I fluorescence assay, which quantifies parasite proliferation by measuring the amount of parasitic DNA.[1][2][3]

Principle of the Assay

The SYBR Green I-based assay is a simple and sensitive method for determining the antiplasmodial activity of chemical compounds.[4] SYBR Green I is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In this assay, P. falciparum cultures are incubated with test compounds for a defined period. Subsequently, the parasitized red blood cells are lysed, and SYBR Green I is added. The dye intercalates with the parasitic DNA, and the resulting fluorescence intensity is directly proportional to the number of viable parasites in the culture. A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite growth.[1][5]

Key Advantages of the SYBR Green I Assay

-

High-Throughput Compatibility: The simple, one-step procedure is easily automated for screening large compound libraries in 96- or 384-well plate formats.[6]

-

Sensitivity and Reliability: The assay is highly sensitive and shows a strong correlation with traditional methods like the [3H]-hypoxanthine incorporation assay.[1][3]

-

Cost-Effectiveness: It avoids the use of expensive radioactive isotopes and complex antibody-based detection systems.[2]

-

Versatility: The assay can be used to screen various types of compounds against different strains of P. falciparum, including both drug-sensitive and drug-resistant lines.[7]

Experimental Workflow and Protocols

The overall workflow for the high-throughput screening of this compound analogs is depicted below.

Detailed Experimental Protocol

1. Materials and Reagents

-

Parasite Strains: P. falciparum chloroquine-sensitive strain (e.g., 3D7) and chloroquine-resistant strain (e.g., Dd2).

-

Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 10 mg/L gentamicin.

-

Human Erythrocytes: Type O+, washed three times in incomplete RPMI-1640.

-

Test Compounds: this compound analogs dissolved in 100% DMSO.

-

Control Drugs: Chloroquine and Artemisinin (positive controls).

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.

-

SYBR Green I Dye: 10,000x concentrate in DMSO.

-

Equipment: 96-well black, clear-bottom microplates; multichannel pipettes; automated liquid handler (optional); fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm); biosafety cabinet; 37°C incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

2. P. falciparum Culture Maintenance

-

Maintain continuous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in complete culture medium.

-

Incubate cultures at 37°C in a sealed, gassed chamber.

-

For the assay, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[1]

3. Preparation of Compound Plates

-

Prepare serial dilutions of the this compound analogs and control drugs in DMSO.

-

Using an automated liquid handler or multichannel pipette, dispense 2 µL of the diluted compounds into the wells of a 96-well plate.

-

Include wells with DMSO only (negative control, 100% growth) and a known antimalarial like Chloroquine (positive control, 0% growth).

4. Assay Procedure

-

Prepare a parasite culture suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.

-

Dispense 198 µL of the parasite suspension into each well of the compound-containing plates. The final DMSO concentration should not exceed 0.5%.

-

Incubate the plates for 72 hours at 37°C in the gassed chamber.

5. Assay Readout

-

Prepare the SYBR Green I working solution by diluting the 10,000x stock 5,000-fold in the lysis buffer (e.g., 2 µL of SYBR Green I in 10 mL of lysis buffer).

-

After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix thoroughly by gentle pipetting and incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

6. Data Analysis

-

Subtract the background fluorescence from wells containing only uninfected red blood cells.

-

Calculate the percentage of parasite growth inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well - Fluorescence of Positive Control) / (Fluorescence of Negative Control - Fluorescence of Positive Control) ] * 100

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Potential Mechanism of Action

While the precise mechanism of this compound is under investigation, many effective antimalarials disrupt essential parasite processes. One such critical pathway is DNA replication, which is necessary for the rapid proliferation of the parasite within red blood cells. The diagram below illustrates a simplified view of this pathway and potential points of inhibition.

Data Presentation

Quantitative data from the HTS assay should be organized for clear interpretation and comparison.

Table 1: In Vitro Antimalarial Activity of this compound Analogs

This table summarizes the antiplasmodial activity and cytotoxicity of a hypothetical series of this compound analogs. The IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. The Resistance Index (RI) indicates the compound's effectiveness against the resistant strain, while the Selectivity Index (SI) provides a measure of its specificity for the parasite over mammalian cells.

| Compound ID | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Resistance Index (RI)¹ | Cytotoxicity (HEK293) CC₅₀ (µM) | Selectivity Index (SI)² |

| Agent 9 | 15.2 | 45.6 | 3.0 | > 20 | > 1315 |

| Analog 9-A | 8.5 | 12.8 | 1.5 | > 20 | > 2352 |

| Analog 9-B | 25.1 | 150.6 | 6.0 | 15.5 | 617 |

| Analog 9-C | 115.4 | 230.8 | 2.0 | > 20 | > 173 |

| Analog 9-D | 5.2 | 7.3 | 1.4 | 18.2 | 3500 |

| Chloroquine | 12.1 | 242.0 | 20.0 | > 50 | > 4132 |

| Artemisinin | 3.5 | 4.1 | 1.2 | > 50 | > 14285 |

¹ Resistance Index (RI) = IC₅₀ (Dd2) / IC₅₀ (3D7) ² Selectivity Index (SI) = CC₅₀ (HEK293) / IC₅₀ (3D7)

Table 2: Assay Quality Control Parameters

Assay performance and robustness are monitored using standard statistical parameters.

| Parameter | Value | Acceptance Criteria | Interpretation |

| Z'-factor | 0.82 | > 0.5 | Excellent separation between positive and negative controls, indicating a robust assay. |

| Signal-to-Background (S/B) Ratio | 15 | > 5 | High dynamic range, ensuring clear differentiation between inhibited and uninhibited growth. |

| Coefficient of Variation (%CV) | < 10% | < 20% | Low variability across replicate wells, indicating high precision. |

References

- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro antimalarial activity of medicinal plant extracts against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Antimalarial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a critical step in the development of new antimalarial drugs. Cell-based assays are indispensable tools for assessing the potential of a compound to induce cellular damage or death, providing crucial information on its safety profile. These assays help to determine the therapeutic index of a drug candidate—the ratio between its toxic and therapeutic doses. This document provides detailed application notes and protocols for key cell-based assays to evaluate the cytotoxicity of investigational antimalarial agents, exemplified here as "Antimalarial agent 9".

The assays described herein—MTT, Lactate Dehydrogenase (LDH), and Apoptosis assays—offer a multi-parametric approach to cytotoxicity assessment. The MTT assay measures metabolic activity as an indicator of cell viability. The LDH assay quantifies plasma membrane damage by measuring the release of a cytosolic enzyme. Apoptosis assays help to elucidate the mechanism of cell death.

Data Presentation: Cytotoxicity of this compound

The following tables summarize hypothetical quantitative data for "this compound" to illustrate how results from the described assays can be presented. These tables are for illustrative purposes and the data within is not derived from actual experimental results.

Table 1: Metabolic Activity of Cell Lines Treated with this compound (MTT Assay)

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| HepG2 | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{15.2} |

| 1 | 92.1 ± 5.1 | ||

| 10 | 55.8 ± 3.9 | ||

| 25 | 28.3 ± 2.7 | ||

| 50 | 12.5 ± 1.9 | ||

| HEK293 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{35.8} |

| 1 | 98.2 ± 4.8 | ||

| 10 | 75.4 ± 6.1 | ||

| 25 | 48.7 ± 4.3 | ||

| 50 | 25.1 ± 3.5 |

Table 2: Membrane Integrity of Cell Lines Treated with this compound (LDH Assay)

| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | EC50 (µM) |

| HepG2 | 0 (Control) | 5.2 ± 1.1 | \multirow{5}{}{22.5} |

| 1 | 8.9 ± 1.5 | ||

| 10 | 42.6 ± 3.8 | ||

| 25 | 78.9 ± 5.4 | ||

| 50 | 95.1 ± 4.2 | ||

| HEK293 | 0 (Control) | 4.8 ± 0.9 | \multirow{5}{}{48.1} |

| 1 | 6.3 ± 1.2 | ||

| 10 | 25.1 ± 2.9 | ||

| 25 | 55.4 ± 4.7 | ||

| 50 | 82.3 ± 6.1 |

Table 3: Apoptosis Induction by this compound in HepG2 Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |

| 10 | 15.8 ± 2.1 | 8.2 ± 1.1 | 76.0 ± 3.2 |

| 25 | 35.2 ± 3.5 | 20.5 ± 2.4 | 44.3 ± 5.1 |

| 50 | 25.7 ± 2.8 | 65.1 ± 4.9 | 9.2 ± 1.7 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[1]

-

Microplate reader capable of measuring absorbance at 570 nm[1]

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, HEK293) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1% to avoid solvent-induced cytotoxicity.[1][3] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.[1]

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the agent that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[8][9]

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

-

Cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 490 nm[6]

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated cells for spontaneous LDH release, and a positive control for maximum LDH release, typically cells treated with a lysis buffer provided in the kit).[8]

-

Incubation: Incubate the plate for the desired exposure period.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents can eliminate cells.[10][11] Several methods can be used to detect apoptosis, including Annexin V staining for the detection of phosphatidylserine externalization and caspase activity assays to measure the activation of key apoptosis-executing enzymes.[11][12]

3.1. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.

3.2. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Protocol Outline:

-

Cell Treatment: Treat cells in a 96-well plate with this compound.

-

Reagent Addition: Add the caspase-3/7 reagent (containing a luminogenic substrate) to each well.

-

Incubation: Incubate at room temperature as per the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of antimalarial agents.

Caption: Potential cytotoxic mechanisms of an antimalarial agent.

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. scielo.br [scielo.br]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. LDH Cytotoxicity Assay [bio-protocol.org]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]

- 12. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for In Vivo Efficacy Testing of Antimalarial Agent 9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo efficacy assessment of "Antrimlarial agent 9," a novel investigational compound for the treatment of malaria. The methodologies described herein are based on established and widely accepted models in the field of antimalarial drug discovery.

Introduction

Malaria remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. "Antimalarial agent 9" has demonstrated promising in vitro activity against Plasmodium falciparum. The subsequent step in its preclinical development is the evaluation of its efficacy in a living organism. This document outlines the standardized procedures for testing the suppressive, curative, and prophylactic potential of "this compound" in a murine malaria model.

Key In Vivo Efficacy Assays